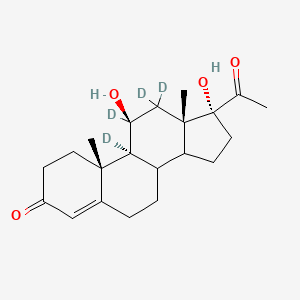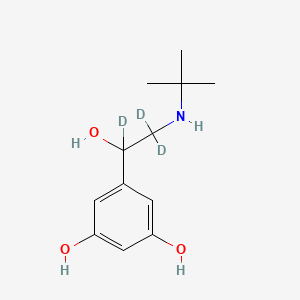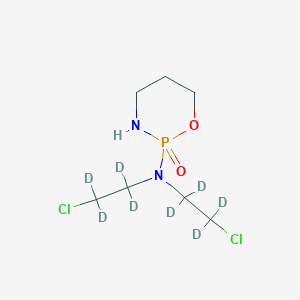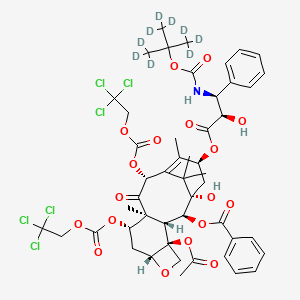
7,10-O-Ditroc docetaxel-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-O-Ditroc docetaxel-d9 is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by the presence of trichloroethoxycarbonyl (Troc) protecting groups at the 7 and 10 positions of the docetaxel molecule. The addition of deuterium (d9) enhances its stability and provides unique properties for research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-O-Ditroc docetaxel-d9 involves several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 7 and 10 positions of 10-deacetylbaccatin III are protected using trichloroethoxycarbonyl chloride in the presence of a base such as pyridine.
Formation of Intermediate: The protected intermediate is then reacted with a derivative of (2R,3S)-3-phenylisoserine, which is also protected by a tert-butyloxycarbonyl group.
Deprotection and Finalization: The final step involves the removal of the protecting groups to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as flash chromatography and crystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7,10-O-Ditroc docetaxel-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Troc protecting groups.
Substitution: Substitution reactions can occur at the hydroxyl groups or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
7,10-O-Ditroc docetaxel-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in studies related to cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as a chemotherapeutic agent with enhanced stability and efficacy.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
The mechanism of action of 7,10-O-Ditroc docetaxel-d9 is similar to that of docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound binds to microtubules with high affinity, preventing cell division and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
Docetaxel: The parent compound, widely used in cancer treatment.
Paclitaxel: Another taxoid with similar mechanisms but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against resistant cancer cells
Uniqueness: 7,10-O-Ditroc docetaxel-d9 is unique due to the presence of Troc protecting groups and deuterium, which enhance its stability and provide distinct properties for research and therapeutic applications. Its modified structure allows for targeted studies and potential improvements in drug delivery and efficacy .
Eigenschaften
Molekularformel |
C49H55Cl6NO18 |
|---|---|
Molekulargewicht |
1167.7 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35-,37-,45+,46-,47+/m0/s1/i3D3,4D3,5D3 |
InChI-Schlüssel |
QTCVMFMWHTVJTQ-CRPSBSCFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C6=CC=CC=C6)O)O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


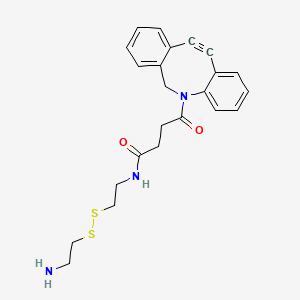

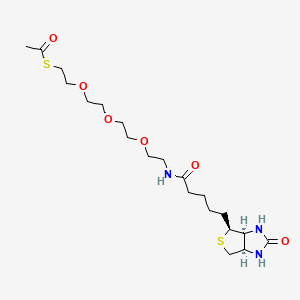
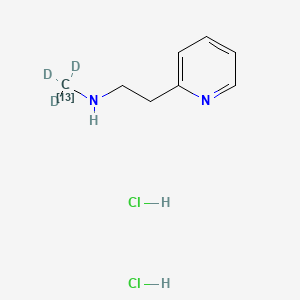
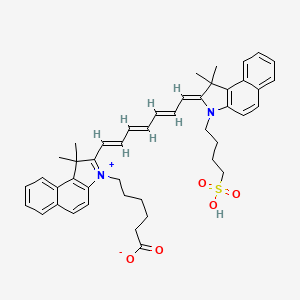
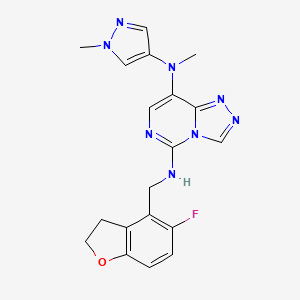
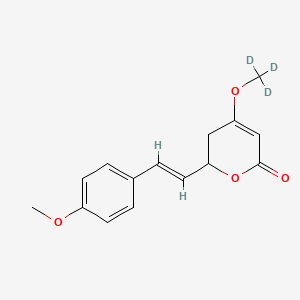

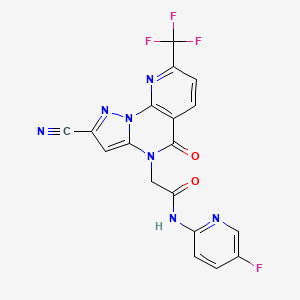
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
